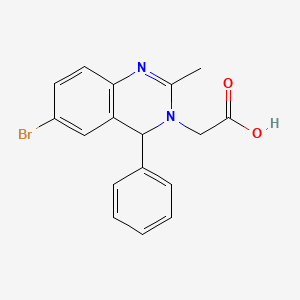
2-(6-Bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetic acid is a useful research compound. Its molecular formula is C17H15BrN2O2 and its molecular weight is 359.223. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(6-Bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetic acid, also known by its CAS number 313262-72-5, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activities, and the mechanisms underlying its effects based on diverse research findings.
The compound has a molecular formula of C17H15BrN2O2 and a molecular weight of 359.22 g/mol. The structural representation and chemical properties are summarized in the table below:
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C17H15BrN2O2 |
| Molecular Weight | 359.22 g/mol |
| CAS Number | 313262-72-5 |
Antimicrobial Activity
Research indicates that various quinazolinone derivatives exhibit significant antimicrobial properties. In studies evaluating the antibacterial and antifungal activities of related compounds, it was found that certain derivatives, including those similar to this compound, showed promising results against a range of pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.
In a comparative study, compounds with bromine substitutions exhibited enhanced antifungal activity, with specific derivatives showing Minimum Inhibitory Concentration (MIC) values that suggest effective inhibition against fungal strains .
Quorum Sensing Inhibition
Recent investigations into the compound's ability to disrupt quorum sensing (QS)—a mechanism used by bacteria to coordinate behavior—have shown that it can inhibit the Pseudomonas quinolone signal (PQS) system. In vitro assays demonstrated that this compound exhibited up to 73.4% inhibition of QS at concentrations of 100 µM without significantly affecting bacterial growth . This suggests its potential as a QS inhibitor, which is crucial in preventing biofilm formation and virulence in pathogenic bacteria.
Synthesis and Evaluation
A series of quinazolinone analogues were synthesized to evaluate their biological activity. The most potent compound from this series, which closely resembles this compound, showed significant pqs inhibitory activity while maintaining low toxicity in bacterial growth assays .
The structure–activity relationship (SAR) studies indicated that modifications at the terminal positions of the quinazolinone core could enhance biological activity, particularly when electron-donating groups were introduced .
Propriétés
IUPAC Name |
2-(6-bromo-2-methyl-4-phenyl-4H-quinazolin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-11-19-15-8-7-13(18)9-14(15)17(20(11)10-16(21)22)12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSQQOFQNKKYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(N1CC(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














